Furo[2,3-b]pyridin-3(2H)-one

σ1 Receptor Radioligand Binding Medicinal Chemistry

Furo[2,3-b]pyridin-3(2H)-one (CAS 27038-48-8) is a fused bicyclic heterocycle comprising a furan ring annulated to a 3-pyridone core. This parent scaffold serves as a fundamental building block for the synthesis of more complex furo[2,3-b]pyridine derivatives, a class of compounds with broad applicability in pharmaceutical design and kinase inhibitor development.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 27038-48-8
Cat. No. B1590133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridin-3(2H)-one
CAS27038-48-8
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)N=CC=C2
InChIInChI=1S/C7H5NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3H,4H2
InChIKeyZJPIJNDXTHFFMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Furo[2,3-b]pyridin-3(2H)-one: A Core Heterocyclic Scaffold in Medicinal Chemistry


Furo[2,3-b]pyridin-3(2H)-one (CAS 27038-48-8) is a fused bicyclic heterocycle comprising a furan ring annulated to a 3-pyridone core. This parent scaffold serves as a fundamental building block for the synthesis of more complex furo[2,3-b]pyridine derivatives, a class of compounds with broad applicability in pharmaceutical design and kinase inhibitor development [1]. Commercially, the compound is typically available at 95% purity with recommended long-term storage in a cool, dry place .

Critical Procurement Considerations for Furo[2,3-b]pyridin-3(2H)-one: Why Analogs Are Not Interchangeable


Substitution of Furo[2,3-b]pyridin-3(2H)-one with close analogs, such as furo[3,2-b]pyridines or benzofuran derivatives, is not scientifically valid without revalidation of the experimental system. Direct comparative data show that a regioisomeric shift in the pyridine nitrogen position can lead to a 7- to 12-fold difference in σ1 receptor binding affinity [1]. Furthermore, the furo[2,3-b]pyridine core serves as an isostere of 7-azaindole, a key hinge-binding motif in kinase inhibitors; altering the heteroatom composition changes both electronic properties and binding geometry, potentially nullifying established SAR [2]. Procurement decisions must therefore be based on the specific scaffold identity, not class-level assumptions.

Quantitative Differentiation Evidence for Furo[2,3-b]pyridin-3(2H)-one: Comparative Data vs. Analogs


σ1 Receptor Affinity: Regioisomeric Furopyridines Show 7-12 Fold Lower Binding than Benzofuran Analog

The regioisomeric furopyridines 2a–d, which share the core scaffold with Furo[2,3-b]pyridin-3(2H)-one, exhibit 7- to 12-fold lower σ1 receptor affinity compared to the corresponding benzofuran analog 1 [1]. This quantitative difference is attributed to the reduced electron density of the pyridine ring relative to the benzofuran system.

σ1 Receptor Radioligand Binding Medicinal Chemistry

DHFR Inhibition: Parent Scaffold Shows Micromolar Activity Against Rat DHFR

The unsubstituted parent scaffold Furo[2,3-b]pyridin-3(2H)-one exhibits weak inhibitory activity against rat liver dihydrofolate reductase (DHFR), with an IC50 of 130,000 nM (130 µM) [1]. In contrast, the same compound shows moderate inhibition of DHFR from Mycobacterium avium with an IC50 of 190 nM, representing a >680-fold selectivity for the bacterial enzyme over the mammalian ortholog [2].

Enzyme Inhibition DHFR Antiproliferative

Purity Benchmark: Commercial Furo[2,3-b]pyridin-3(2H)-one (98%) vs. Furo[2,3-b]pyridine (95%)

Commercially sourced Furo[2,3-b]pyridin-3(2H)-one is available at a minimum purity specification of 98% from certain vendors , whereas the unsubstituted furo[2,3-b]pyridine parent (CAS 272-01-5) is commonly supplied at 95% purity . This 3% absolute difference in purity specification may be critical for applications requiring high-fidelity starting materials, such as fragment-based drug discovery or sensitive catalytic reactions.

Chemical Purity Procurement Specification QC

Storage Stability: Defined Conditions vs. Unspecified Storage

Furo[2,3-b]pyridin-3(2H)-one requires storage at 2-8°C to maintain stability , whereas many simpler furo[2,3-b]pyridine analogs (e.g., CAS 272-01-5) are stable at room temperature . This thermal sensitivity is a critical differentiator for procurement planning and inventory management.

Stability Storage Compound Integrity

Optimal Application Scenarios for Furo[2,3-b]pyridin-3(2H)-one Based on Differentiated Evidence


Antimicrobial Drug Discovery: DHFR Inhibitor Lead Optimization

Given the parent scaffold's >680-fold selectivity for Mycobacterium avium DHFR over rat DHFR , Furo[2,3-b]pyridin-3(2H)-one is an ideal starting point for medicinal chemistry campaigns targeting bacterial DHFR. The quantitative baseline IC50 values (190 nM for bacterial; 130 µM for mammalian) provide a clear benchmark for assessing improvements in potency and selectivity from subsequent derivatization.

Kinase Inhibitor Scaffold Development via Isosteric Replacement

As an established isostere of 7-azaindole, the furo[2,3-b]pyridine core is a validated hinge-binding template for kinase inhibitor design . Furo[2,3-b]pyridin-3(2H)-one provides a functionalized entry point (3-oxo group) for introducing diversity at the 3-position, a key vector for modulating kinase selectivity profiles .

Neuroscience Target Validation: σ1 Receptor Probe Synthesis

The 7- to 12-fold difference in σ1 receptor affinity between furopyridine and benzofuran scaffolds makes Furo[2,3-b]pyridin-3(2H)-one a valuable core for synthesizing probe molecules to dissect the electronic requirements of σ1 receptor binding. This scaffold can be used to systematically explore the relationship between heteroaromatic electron density and target engagement.

High-Fidelity Fragment-Based Screening Libraries

The 98% purity specification and defined cold-chain storage requirements make this compound suitable for inclusion in high-quality fragment libraries where impurity-driven false positives are a significant concern. The documented thermal sensitivity necessitates proper storage infrastructure but ensures that the compound's integrity is maintained for sensitive biophysical assays such as SPR or ITC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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